JK184

Descripción general

Descripción

JK184 es un compuesto de molécula pequeña conocido por su potente inhibición de la vía de señalización Hedgehog. Esta vía juega un papel crucial en el desarrollo embrionario y la homeostasis tisular, y su desregulación está asociada con varios cánceres, incluido el carcinoma de células basales y el meduloblastoma . This compound ha mostrado promesa en la terapéutica contra el cáncer al inducir la apoptosis de las células tumorales y modular las respuestas inmunitarias .

Aplicaciones Científicas De Investigación

JK184 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

JK184 ejerce sus efectos inhibiendo la vía de señalización Hedgehog. Se dirige específicamente a los factores de transcripción homólogos del oncogén asociado al glioma (Gli), evitando su activación y la posterior transcripción de genes diana. Esta inhibición conduce a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas . Además, this compound modula las respuestas inmunitarias al mejorar la actividad de las células T receptoras de antígenos quiméricos y los bloqueos de puntos de control inmunitario .

Análisis Bioquímico

Biochemical Properties

JK184 plays a crucial role in biochemical reactions by inhibiting the Hedgehog signaling pathway. It interacts with several biomolecules, including alcohol dehydrogenase 7 and microtubules. This compound blocks sonic hedgehog-induced Gli transcription with an IC50 of 30 nM and disrupts Hedgehog signaling by inhibiting alcohol dehydrogenase 7 and depolymerizing microtubules . These interactions are essential for its function as a Hedgehog pathway antagonist.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces apoptosis in tumor cells by inhibiting the Hedgehog signaling pathway. In breast cancer cells, this compound intervention leads to cell death involving the dysregulation of autophagy in a dose- and time-dependent manner . Additionally, this compound modulates B7-H3 CAR T cells to an effector memory phenotype and promotes cytokine secretion, enhancing the antitumor activities of CAR T cells .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a Hedgehog pathway inhibitor. This compound inhibits Gli-dependent transcriptional activity in a dose-dependent manner, significantly reducing the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 6.3 μg/mL after three days of incubation . It also induces autophagy by inhibiting the Akt/mTOR pathway in breast cancer cells . These molecular interactions are critical for its antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits good anti-proliferative activity in subcutaneous Panc-1 and BxPC-3 tumor models when administered intravenously at 5 mg/kg . It has a poor pharmacokinetic profile and bioavailability, which may affect its long-term stability and efficacy . The induction of autophagy by this compound is dose- and time-dependent, suggesting that its effects may vary with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 5 mg/kg, this compound exhibits significant anti-proliferative activity in tumor models . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications. The compound’s poor pharmacokinetic profile and bioavailability also necessitate careful consideration of dosage in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate autophagy and cell proliferation. It inhibits the Akt/mTOR pathway, leading to the induction of autophagy in breast cancer cells . This pathway is crucial for its antitumor effects, as it compromises the antiproliferative effect of this compound. The compound’s interactions with metabolic enzymes and cofactors play a significant role in its overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is designed to antagonize Hedgehog signaling by inhibiting Gli-dependent transcriptional activity, which affects its localization and accumulation within cells . Its poor pharmacokinetic profile and bioavailability also impact its distribution in vivo .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It targets microtubules and disrupts their polymerization, which is essential for its role as a Hedgehog pathway inhibitor . The compound’s ability to induce autophagy via the Akt/mTOR pathway also suggests that it may localize to specific cellular compartments involved in autophagy regulation . These targeting signals and post-translational modifications are crucial for its therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

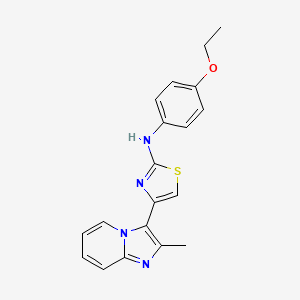

JK184 se puede sintetizar mediante un proceso de varios pasos que implica la formación de intermedios clave y su posterior acoplamiento. La síntesis normalmente comienza con la preparación de 4-etoxi fenilamina, que luego se hace reaccionar con 2-metil imidazo [1,2-a] piridina-3-carbaldehído para formar un intermedio. Este intermedio se cicla con 2-aminotiazol para producir this compound .

Métodos de producción industrial

Para la producción industrial, this compound a menudo se prepara utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso implica el uso de solventes como el dimetilsulfóxido y catalizadores para facilitar las reacciones. El producto final se purifica mediante técnicas de recristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

JK184 experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de this compound puede producir óxidos, mientras que la reducción puede producir derivados reducidos .

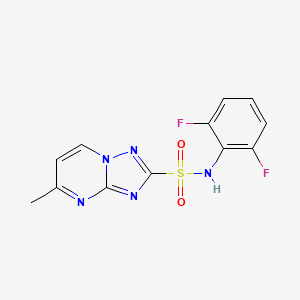

Comparación Con Compuestos Similares

Compuestos similares

Ciclopamina: Otro inhibidor de la vía Hedgehog, pero con un mecanismo de acción diferente.

Vismodegib: Un inhibidor de la vía Hedgehog aprobado clínicamente utilizado para tratar el carcinoma de células basales.

Sonidegib: Similar a Vismodegib, utilizado para tratar el carcinoma de células basales avanzado.

Singularidad de JK184

This compound es único en su doble papel de inhibir la vía Hedgehog y modular las respuestas inmunitarias. Esta doble funcionalidad lo convierte en un candidato prometedor para terapias combinadas que involucran inhibidores de puntos de control inmunitario y células T receptoras de antígenos quiméricos .

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYXIPOUVGDTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360042 | |

| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315703-52-7 | |

| Record name | JK184 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315703527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JK184 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.